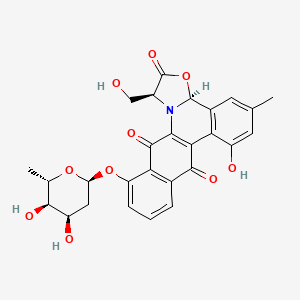

Jadomycin S

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H25NO10 |

|---|---|

Peso molecular |

523.5 g/mol |

Nombre IUPAC |

(3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |

InChI |

InChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1 |

Clave InChI |

YJZPHITXTBWGEN-KMYSFCLLSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)[C@H]6N4[C@H](C(=O)O6)CO)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O |

Sinónimos |

jadomycin S |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Mechanism of Action

Jadomycin S exhibits remarkable antibacterial properties, particularly against gram-positive bacteria. It is effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other pathogens like Enterococcus faecalis and Bacillus subtilis . The compound's mechanism involves disrupting bacterial cell wall synthesis and interacting with bacterial DNA, leading to cell death.

Comparative Efficacy

In studies comparing this compound to other antibiotics, it has shown superior activity against specific strains. For instance, while erythromycin performed comparably against many cultures, this compound demonstrated enhanced efficacy against MRSA . The minimum inhibitory concentrations (MICs) of this compound were found to be significantly lower than those of some conventional antibiotics, indicating its potential as a novel therapeutic agent in treating resistant infections.

| Bacterial Strain | This compound MIC (μg/mL) | Erythromycin MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 | 1.0 |

| Enterococcus faecalis | 1.0 | 2.0 |

| Bacillus subtilis | 0.25 | 0.5 |

Anticancer Activity

Cytotoxic Effects

this compound has been extensively studied for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) through mechanisms involving DNA cleavage and reactive oxygen species generation . The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components, particularly the side chains derived from amino acids incorporated during biosynthesis. Modifications to these side chains can enhance or diminish its anticancer properties . For example, studies have shown that changing hydroxyl groups to amino groups in derivatives of this compound can significantly alter their interaction with cancer cell targets, suggesting avenues for drug design and optimization.

| Cancer Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | 2.3 |

| HCT116 (Colon Cancer) | 5.4 | 2.1 |

| Human Microvascular Cells | 10.2 | - |

Therapeutic Potential

Multi-Drug Resistance

One of the most promising aspects of this compound is its efficacy against multi-drug resistant cancer cells. Studies have indicated that it retains cytotoxicity in resistant breast cancer cell lines by bypassing common efflux mechanisms employed by these cells . This characteristic positions this compound as a candidate for further development in chemotherapy regimens targeting resistant tumors.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound in clinical settings. Future studies are expected to focus on:

- Mechanistic investigations into how this compound interacts with cellular targets.

- Development of novel derivatives with improved efficacy and reduced toxicity.

- Clinical trials assessing the safety and effectiveness of this compound in treating various cancers.

Métodos De Preparación

Fermentation and Strain Optimization

This compound is naturally produced by Streptomyces venezuelae ISP5230 under stress conditions. Ethanol shock (3% v/v) induces the jadomycin biosynthetic gene cluster, initiating secondary metabolite production. The strain VS1099, a derivative of ISP5230, is cultured in minimal salt media (MSM) supplemented with 60 mM 6-aminohexanoic acid as the sole nitrogen source. Key media components include:

| Component | Concentration | Role |

|---|---|---|

| Glucose | 2% (v/v) | Carbon source |

| Phosphate buffer | 9 mM | pH stabilization |

| 6-Aminohexanoic acid | 60 mM | Nitrogen source & incorporation |

| Trace minerals | 0.54% (v/v) | Metal ion supplementation |

Cultures are incubated at 30°C with agitation (250 rpm) for 144 hours, during which absorbance at 526 nm (Abs₅₂₆) monitors jadomycin production. Post-fermentation, biomass is removed via sequential filtration (Whatman #5 filter paper, 0.45 µm, and 0.22 µm membranes), and the supernatant is adsorbed onto phenyl resin columns for initial purification.

Amino Acid Incorporation and Cyclization

The unique oxazolone ring of this compound arises from non-enzymatic condensation between a biosynthetic aldehyde intermediate (e.g., dehydrorabelomycin) and 6-aminohexanoic acid. This reaction proceeds via:

-

Imine formation : The primary amine of 6-aminohexanoic acid reacts with the aldehyde group of the polyketide intermediate.

-

Decarboxylation : Loss of CO₂ generates a conjugated enamine.

-

Cyclization : Intramolecular attack by the amide nitrogen forms the oxazolone ring.

This pathway explains the exclusive formation of this compound as a single stereoisomer, as the reaction trajectory is geometrically constrained by the planar quinone moiety.

Isolation and Purification

Crude this compound is eluted from phenyl resin using methanol, concentrated in vacuo, and subjected to silica flash chromatography (Biotage SP1™, 80 g column). A gradient of dichloromethane (DCM) and methanol achieves resolution:

| Step | Solvent B (MeOH) | Volume (CV) | Flow Rate (mL/min) |

|---|---|---|---|

| Equilibration | 0% | 5 | 30 |

| Linear gradient | 0% → 10% | 10 | 30 |

| Isocratic elution | 10% | 5 | 30 |

| Linear gradient | 10% → 20% | 5 | 30 |

| Isocratic elution | 20% | 10 | 30 |

This compound typically elutes at 20% methanol, yielding 12–15 mg/L culture. Final purification employs preparative TLC (15% MeOH/DCM, Rₓ = 0.35) and reversed-phase HPLC (C18 column, 70:30 acetonitrile/water).

Total Synthesis of this compound

Retrosynthetic Analysis

The synthetic route to this compound, pioneered by Yang et al., disconnects the molecule into two fragments:

Quinone Aldehyde Preparation

Methylation of 2-hydroxy-1,4-naphthoquinone with iodomethane in the presence of K₂CO₃ yields the methoxyquinone, which undergoes Vilsmeier-Haack formylation to install the aldehyde group.

Biomimetic Condensation

The quinone aldehyde is reacted with sodium 6-aminohexanoate in aqueous ethanol (pH 9.5) at 50°C for 12 hours, mimicking the biosynthetic pathway. Key observations include:

-

pH dependence : Yields drop below pH 8 due to protonation of the amino group.

-

Solvent optimization : Ethanol/water (4:1) maximizes solubility of both reactants.

The reaction proceeds through an imine intermediate, followed by decarboxylation and cyclization to furnish the pentacyclic aglycone in 38% yield.

Glycosidation via Mitsunobu Reaction

The L-digitoxose donor (peracetylated) is coupled to the aglycone’s C-9 hydroxyl using diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF. Conditions are critical for α-selectivity:

| Parameter | Optimal Value | Effect on Yield/α:β Ratio |

|---|---|---|

| Temperature | 0°C → rt | 85% yield, α:β = 9:1 |

| Donor/acceptor ratio | 1.2:1 | Prevents overglycosylation |

| Solvent | THF | Enhances nucleophilicity |

Deprotection of the acetyl groups (NaOMe/MeOH) affords this compound in 76% yield over two steps.

Spectroscopic Data

Chiral Analysis

Chiral HPLC (Chiralpak IA, hexane/isopropanol 85:15) confirms >99% enantiomeric excess for the L-digitoxose moiety.

Comparative Analysis of Biosynthetic vs. Synthetic Routes

| Parameter | Biosynthesis | Total Synthesis |

|---|---|---|

| Yield | 12–15 mg/L | 22 mg (over 14 steps) |

| Stereochemical control | Enzyme-mediated | Mitsunobu reaction |

| Purification complexity | Multi-step chromatography | HPLC-dominated |

| Scalability | Limited by fermentation | Gram-scale feasible |

Biosynthesis offers advantages in stereoselectivity but suffers from low titers, whereas chemical synthesis enables structural diversification at the expense of step count .

Q & A

Q. How can researchers validate this compound biosynthesis pathways in non-model actinomycetes?

- Methodological Answer : Use genome mining (antiSMASH) to identify biosynthetic gene clusters (BGCs). Knock out putative regulatory genes (e.g., SARP family) via CRISPR-Cas9 and compare metabolite profiles via LC-HRMS. Heterologously express candidate genes in Streptomyces coelicolor for pathway reconstitution .

Guidelines for Data Presentation

- Tables : Include comparative data (e.g., IC50 values across cell lines, fermentation yields under varying conditions) with error margins (SD/SEM) and statistical significance (p-values).

- Figures : Use heatmaps for transcriptomic data, dose-response curves for bioactivity, and chromatograms for purity assessments. Label axes with units and scales .

- Reproducibility : Document reagent lot numbers, instrument calibration dates, and raw data deposition links (e.g., GitHub, Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.